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Compound of Interest

Compound Name: Cipro HC

Cat. No.: B1242529 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical safety and toxicology

profile of ciprofloxacin hydrochloride. The information is compiled from a range of non-clinical

studies and is intended to serve as a resource for researchers, scientists, and professionals

involved in drug development and safety assessment. This document summarizes key findings

in acute, subchronic, and chronic toxicity, genotoxicity, carcinogenicity, reproductive and

developmental toxicity, local tolerance, and specific toxicities such as phototoxicity,

chondrotoxicity, tendinopathy, neurotoxicity, and cardiotoxicity. Detailed experimental protocols

and quantitative data are presented to facilitate a thorough understanding of the toxicological

risks associated with ciprofloxacin.

Acute Toxicity
Acute toxicity studies are designed to evaluate the adverse effects that occur shortly after the

administration of a single dose of a substance.

Experimental Protocol: Acute Oral Toxicity
The acute oral toxicity of ciprofloxacin has been evaluated in rodents, typically following a

protocol similar to the OECD 423 guideline.

Test Species: Wistar rats.
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Administration Route: Oral gavage.

Dosage: A single dose of >2000 mg/kg.

Observation Period: 14 days.

Parameters Observed: Clinical signs of toxicity, body weight changes, and mortality.

Pathology: Gross necropsy of all animals at the end of the observation period.

Data Presentation: Acute Toxicity
Species

Route of
Administration

LD50 Reference

Rat Oral >2000 mg/kg [1][2][3]

Mouse Oral
>5000 mg/kg

(anhydrous)
[4]

Subchronic and Chronic Toxicity
Repeated dose toxicity studies are conducted to characterize the toxicological profile of a

substance following prolonged and repeated exposure.

Experimental Protocol: 90-Day Oral Toxicity Study in
Rats
These studies are generally conducted in accordance with OECD Guideline 408.

Test Species: Sprague Dawley rats.

Administration Route: Oral (gavage or dietary admixture).

Duration: 90 days.

Dose Levels: Multiple dose levels are used to determine a dose-response relationship and a

No-Observed-Adverse-Effect Level (NOAEL). For some studies, dose levels up to 100

mg/kg/day have been used.[5]
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Parameters Evaluated: Clinical observations, body weight, food and water consumption,

ophthalmology, hematology, clinical biochemistry, urinalysis, organ weights, and

histopathology of a comprehensive list of tissues.

Experimental Protocol: Chronic Toxicity Studies
Long-term studies in both rodent and non-rodent species are performed to assess the

cumulative toxic effects of a substance. These studies often follow protocols similar to OECD

Guideline 452.

Test Species: Rats, mice, and cynomolgus monkeys.

Duration: 21 months for mice and 24 months for rats.[6] Studies in monkeys have extended

for at least one year.

Administration Route: Typically oral, via medicated feed or gavage.

Parameters Evaluated: Similar to subchronic studies, with a particular focus on neoplastic

and pre-neoplastic lesions.

Data Presentation: Subchronic and Chronic Toxicity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 15 Tech Support

https://pubmed.ncbi.nlm.nih.gov/2589381/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1242529?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Species Duration Route NOAEL
Key
Findings

Reference

Rat 90-day Oral
100

mg/kg/day

Kidney

identified as a

target organ

at higher

doses, with

findings such

as

degeneration

and/or

dilatation of

proximal

renal tubules.

[5]

[5]

Dog 28-day Oral -

No significant

gastrointestin

al,

ophthalmolog

ical, or

cardiac

events

reported at

doses up to

92 mg/kg

(males) and

144 mg/kg

(females).

[7]
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Rat 24 months Oral (in feed) -

No systemic

toxicity or

tumorigenic

effect

observed at

concentration

s up to 5,000

ppm.

[6]

Mouse 21 months Oral (in feed) -

No systemic

toxicity or

tumorigenic

effect

observed at

concentration

s up to 5,000

ppm.

[6]

Cynomolgus

Monkey
-

Oral/Parenter

al
-

No evidence

of

teratogenicity

or

embryolethali

ty.

[6]

Genotoxicity
Genotoxicity assays are performed to detect direct or indirect DNA damage, which can lead to

mutations or chromosomal aberrations.

Experimental Protocols
A battery of in vitro and in vivo tests are conducted in compliance with regulatory guidelines

such as those from the OECD.

Bacterial Reverse Mutation Assay (Ames Test; OECD 471): This assay uses various strains

of Salmonella typhimurium and Escherichia coli to detect point mutations.
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In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This test identifies agents

that cause structural chromosomal aberrations in cultured mammalian cells, such as

Chinese Hamster Ovary (CHO) cells.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This test assesses

chromosomal damage or damage to the mitotic apparatus in erythroblasts by detecting the

formation of micronuclei in polychromatic erythrocytes in the bone marrow of rodents.

Data Presentation: Genotoxicity
Assay System

Metabolic
Activation

Result Reference

Bacterial

Reverse

Mutation (Ames)

S. typhimurium &

E. coli
With and Without Negative [7]

Chromosomal

Aberration

Chinese Hamster

Ovary (CHO)

cells

-
Positive at high

concentrations
[7]

Micronucleus

Test
Rat (in vivo) - Negative [7]

Carcinogenicity
Carcinogenicity studies are long-term bioassays designed to assess the potential of a

substance to cause cancer.

Experimental Protocol: Rodent Carcinogenicity
Bioassay
These studies are conducted in accordance with guidelines such as OECD 451.

Test Species: Rats and mice.

Duration: Typically 21-24 months.

Administration Route: Oral, usually through medicated feed.
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Dose Levels: Multiple dose levels, including a high dose that elicits minimal toxicity, and a

control group.

Endpoints: Survival, clinical signs, body weight, food consumption, and comprehensive

histopathological examination of all tissues for neoplastic changes.

Data Presentation: Carcinogenicity
Species Duration Route Findings Reference

Rat 24 months
Oral (in feed up

to 5,000 ppm)

No evidence of

tumorigenicity.
[6]

Mouse 21 months
Oral (in feed up

to 5,000 ppm)

No evidence of

tumorigenicity.
[6]

Reproductive and Developmental Toxicity
These studies evaluate the potential adverse effects of a substance on sexual function, fertility,

and development of the offspring.

Experimental Protocols
Studies are conducted following guidelines such as OECD 414 (Prenatal Developmental

Toxicity Study) and OECD 416 (Two-Generation Reproduction Toxicity).

Fertility and Early Embryonic Development (Rat): Male and female rats are dosed before and

during mating and through implantation. Endpoints include fertility indices, and early

embryonic development.

Embryo-Fetal Development (Rat and Rabbit): Pregnant animals are dosed during the period

of organogenesis. Fetuses are examined for external, visceral, and skeletal malformations.

Pre- and Postnatal Development (Rat): Pregnant and lactating females are dosed from

implantation through weaning. The development and reproductive performance of the

offspring are evaluated.
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Data Presentation: Reproductive and Developmental
Toxicity

Study Type Species
NOAEL
(mg/kg/day)

Key Findings Reference

Fertility and Early

Embryonic

Development

Rat
600 (male and

female fertility)

No effects on

fertility or early

embryonic

development.

[7]

Embryo-Fetal

Development
Rat

Maternal: 50;

Developmental:

300

Skeletal

variations

observed at

maternally toxic

doses. No

malformations.

[7][8]

Embryo-Fetal

Development
Rabbit

Maternal: 10;

Developmental:

10

Abortions and

embryo-fetal

lethality at 30

mg/kg/day. No

malformations.

[7][8]

Pre- and

Postnatal

Development

Rat

Maternal: 50;

Developmental:

600

Reduced

maternal body

weight gain at

higher doses. No

effects on pup

development or

reproductive

performance of

the F1

generation.

[7]

Local Tolerance
Local tolerance studies assess the effects of a substance at the site of administration.
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Experimental Protocol: Intravenous and Intramuscular
Administration

Test Species: Rabbits are commonly used.

Administration: Single or repeated administration via the intended clinical route (e.g.,

intravenous, intramuscular).

Observation: The application site is observed for signs of irritation, such as erythema and

edema. Histopathological examination of the application site is also performed.

Duration: Observation periods can range from a few days to several weeks to assess

reversibility.

Data Presentation: Local Tolerance
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Route Species Findings Reference

Intravenous Rabbit

Mild to moderate local

reactions (erythema,

itching, burning) that

were generally

transient. No severe,

irreversible damage.

[9][10]

Intramuscular Rabbit

No significant signs of

local toxicity were

reported in a study

with an adjuvanted

vaccine containing

ciprofloxacin as a

component.

[11]

Dermal Rabbit

No specific preclinical

dermal tolerance

studies were found,

but cutaneous

adverse drug

reactions have been

reported in humans.

[12][13]

Specific Toxicities
Phototoxicity
Ciprofloxacin has been shown to have photosensitizing potential, leading to phototoxic

reactions upon exposure to UVA radiation.

Experimental Protocol: In Vivo Phototoxicity
Test Species: Guinea pigs or microminipigs.

Administration: Oral or intravenous administration of ciprofloxacin.

Irradiation: Exposure of the skin to a controlled dose of UVA radiation.
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Evaluation: The skin is evaluated for erythema and edema, and histopathological changes.

Data Presentation: Phototoxicity
Species Route UVA Dose Findings Reference

Guinea Pig Oral 30 J/cm²

Phototoxicity

demonstrated,

with potency

ranked as lower

than some other

fluoroquinolones.

Microminipig
Intravenous (100

mg/kg)
5-20 J/cm²

Necrosis of

basal/prickle cell

layer and vesicle

formation, similar

to bullous

eruptions in

humans.

[14]

The mechanism of phototoxicity involves the generation of reactive oxygen species (ROS)

upon absorption of UVA light by the ciprofloxacin molecule.
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Ciprofloxacin
Excited State
Ciprofloxacin

Absorption

UVA Radiation

Reactive Oxygen
Species (ROS)

Energy Transfer Cellular Damage
(Lipid Peroxidation, DNA Damage) Phototoxicity
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Tenocyte

Extracellular Matrix

Ciprofloxacin

Mitochondria

Inhibition of
Topoisomerase II

Decreased
Collagen Synthesis

ROS
Production

Increased MMP
Expression (e.g., MMP-2) Apoptosis

Collagen
Degradation

Tendon Damage
(Tendinopathy, Rupture)
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Ciprofloxacin GABAA ReceptorInhibition Neuronal Inhibition Neuronal ExcitationSuppression of CNS Adverse Effects
(e.g., seizures)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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